molecular formula C23H20BrNO5 B3006204 (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one CAS No. 929963-94-0

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B3006204
CAS No.: 929963-94-0
M. Wt: 470.319
InChI Key: YXULNXMYOHFPSJ-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one is a synthetic benzofuran derivative supplied for research purposes. This compound is part of a class of organic molecules known for their complex structures, which often serve as key intermediates or target molecules in medicinal chemistry and drug discovery programs. The structural features of this compound, including a brominated benzofuran moiety, a free phenol group, and a morpholine ring, suggest potential for interesting chemical and biological properties. The morpholine group, in particular, is a common pharmacophore found in molecules with a wide range of pharmacological activities. As a research chemical, this compound could be of significant interest for investigating structure-activity relationships, particularly in the development of new therapeutic agents. Researchers may utilize it in biochemical screening assays to identify potential interactions with enzymes, or as a building block in the synthesis of more complex chemical entities. The product is intended for non-human research applications only. It is not intended for use in diagnostics, therapeutics, or for any human or veterinary consumption. Specific details regarding its mechanism of action, solubility, and specific research applications require further investigation by the researcher.

Properties

IUPAC Name

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO5/c1-13-8-18(26)17(12-25-4-6-28-7-5-25)23-21(13)22(27)20(30-23)11-16-10-14-9-15(24)2-3-19(14)29-16/h2-3,8-11,26H,4-7,12H2,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXULNXMYOHFPSJ-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCOCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=C(O3)C=CC(=C4)Br)/O2)CN5CCOCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a complex structure characterized by:

  • Benzofuran moieties : Known for various biological activities including anti-inflammatory and antimicrobial effects.
  • Morpholine group : Often associated with enhanced solubility and bioactivity.
  • Bromine substitution : Potentially increases the lipophilicity and biological activity of the compound.

Antimicrobial Activity

Benzofuran derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The specific compound under review is hypothesized to possess similar antimicrobial activity due to its structural analogies with other effective benzofuran derivatives .

Antitumor Activity

Recent research highlights the potential of benzofuran derivatives in cancer treatment. The compound's ability to induce apoptosis in cancer cells has been noted, particularly through mechanisms involving reactive oxygen species (ROS) production. For instance, compounds structurally related to the one have shown increased ROS levels leading to cell death in leukemia cell lines .

Anti-inflammatory Effects

Benzofurans are also recognized for their anti-inflammatory properties. The presence of hydroxyl groups in the structure may contribute to this activity by inhibiting pro-inflammatory cytokines and pathways .

The biological activity of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one can be attributed to several mechanisms:

  • ROS Generation : Induces oxidative stress in target cells, leading to apoptosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammation and tumor progression.
  • Cell Cycle Arrest : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.

Case Studies

Several studies have investigated the biological activities of benzofuran derivatives:

StudyCompoundBiological ActivityFindings
Various BenzofuransAntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria.
Lead Compound 1AntitumorInduced apoptosis in K562 leukemia cells via ROS pathway.
Benzofuran DerivativesAnti-inflammatoryReduced levels of inflammatory cytokines in vitro.

Scientific Research Applications

Medicinal Chemistry Applications

Benzofuran derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific applications of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one include:

Anticancer Activity

Research indicates that benzofuran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that compounds similar to this benzofuran derivative showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as anti-cancer agents .

Anti-inflammatory Effects

The compound's structure allows it to interact with inflammatory pathways. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation . This property could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Antimicrobial Properties

Benzofurans have been reported to exhibit antimicrobial activity against a range of pathogens. The presence of the morpholine group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further research in antimicrobial applications .

Pharmacological Insights

The pharmacological profile of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one suggests potential use in treating various diseases:

Structure–Activity Relationship (SAR) Studies

SAR studies indicate that modifications to the benzofuran structure can significantly alter biological activity. For example, substituting the bromine atom or altering the morpholine group may enhance potency or selectivity against specific targets .

Materials Science Applications

Beyond medicinal uses, this compound may find applications in materials science due to its unique electronic properties:

Organic Electronics

Benzofurans have been explored as materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic characteristics of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one make it a candidate for further investigation in these fields .

Polymer Chemistry

Incorporating this compound into polymer matrices could lead to new materials with enhanced properties such as increased thermal stability or improved mechanical strength .

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Anti-inflammatory treatmentsReduces pro-inflammatory cytokines
Antimicrobial agentsEffective against various pathogens
PharmacologyKinase inhibitorsTargeted therapy for cancer
Structure–activity relationship studiesOptimizes therapeutic efficacy
Materials ScienceOrganic electronicsUse in OLEDs and OPVs
Polymer chemistryEnhanced material properties

Case Studies

Several studies have highlighted the potential of benzofuran derivatives similar to (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one:

Study 1: Anticancer Properties

A recent study focused on the anticancer effects of benzofuran derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with compounds structurally related to this compound .

Study 2: Anti-inflammatory Mechanisms

Another research project investigated the anti-inflammatory properties of similar compounds and found that they effectively reduced inflammation markers in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related benzofuran derivatives, focusing on substituent effects, synthetic routes, and inferred bioactivity:

Compound Name Key Substituents Synthetic Route Potential Applications
Target compound: (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one 5-bromo-benzofuran, morpholinylmethyl, hydroxy, methyl Likely Suzuki coupling or condensation Hypothetical: Anticancer, enzyme inhibition (morpholine groups often target kinases)
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one () 2-fluorobenzylidene, dimethylaminomethyl Condensation/alkylation Fluorinated analogs may enhance blood-brain barrier penetration; antimicrobial activity
5-(2-Triphenylamine)-2-hydroxybenzophenone (BPOH-TPA) () Triphenylamine, hydroxybenzophenone Suzuki coupling Organic electronics (triphenylamine enhances charge transport)
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one () Bromo-benzodioxin, butyl(methyl)aminomethyl Multi-step alkylation/condensation Hypothetical: Neuroactive (amine groups modulate receptor binding)

Structural and Functional Insights:

Brominated benzofurans (e.g., ) are often prioritized in drug discovery for their stability and halogen-bonding capabilities .

Amine vs. Morpholine Substituents: The morpholin-4-ylmethyl group in the target compound offers superior water solubility compared to the dimethylaminomethyl group in ’s analog. Morpholine derivatives are common in kinase inhibitors (e.g., PI3K/Akt/mTOR pathways) . Butyl(methyl)aminomethyl () may confer lipophilicity, favoring membrane permeability but risking off-target effects .

Synthetic Accessibility :

  • Suzuki coupling (as used for BPOH-TPA in ) is a versatile method for introducing aryl/heteroaryl groups. The target compound’s 5-bromo-benzofuran moiety could be installed via similar cross-coupling reactions .
  • The absence of crystallographic data for the target compound contrasts with analogs refined using SHELXL (), suggesting unresolved challenges in crystallization .

The hydroxy group at position 6 may mimic phenolic inhibitors of oxidoreductases . Fluorinated benzofurans () are studied for CNS applications, but the target compound’s bromine and morpholine groups likely shift its therapeutic niche toward peripheral targets .

Q & A

Basic: What are the recommended synthetic routes for this benzofuran derivative, and how can reaction conditions be optimized?

Methodological Answer:
The compound’s synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Aldol condensation : To form the benzylidene group at position 2, using a base catalyst (e.g., NaOH) under reflux conditions .
  • Morpholine incorporation : The morpholin-4-ylmethyl group at position 7 can be introduced via nucleophilic substitution or reductive amination, requiring anhydrous conditions to prevent hydrolysis .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 ratio) followed by recrystallization from ethanol to achieve >95% purity. Optimize reaction time and temperature (e.g., 70°C for 12 hours) to minimize byproducts like unreacted bromobenzofuran intermediates .

Basic: How should researchers design initial biological screening assays for this compound?

Methodological Answer:
Prioritize in vitro assays to evaluate:

  • Anti-inflammatory activity : Use lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages to measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA. Compare results to NSAIDs like indomethacin .
  • Anticancer potential : Screen against cancer cell lines (e.g., A549, HeLa) using MTT assays. Include a positive control (e.g., doxorubicin) and assess IC₅₀ values over 48–72 hours .
  • Enzyme inhibition : Test cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) inhibition spectrophotometrically, using arachidonic acid as a substrate .

Advanced: How can structural contradictions in bioactivity data (e.g., moderate anti-inflammatory efficacy) be resolved?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace the morpholine group with piperazine or adjust the bromo position on the benzofuran ring) to identify critical pharmacophores. Use molecular docking to predict binding affinities to COX-2 or LOX active sites .
  • Metabolic stability assays : Assess hepatic microsomal stability to determine if rapid metabolism reduces efficacy. Introduce methyl or fluorine groups to block metabolic hotspots .
  • Synergistic studies : Combine the compound with known anti-inflammatory agents (e.g., diclofenac) to evaluate additive or synergistic effects via isobolographic analysis .

Advanced: What mechanistic studies are recommended to elucidate its anti-inflammatory action?

Methodological Answer:

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine if inhibition of COX/LOX is competitive, non-competitive, or uncompetitive. Use recombinant enzymes for precise kinetic profiling .
  • NF-κB pathway analysis : Use Western blotting to measure phosphorylation of IκBα and nuclear translocation of NF-κB in LPS-treated macrophages .
  • ROS scavenging assays : Quantify reactive oxygen species (ROS) suppression in stimulated neutrophils using DCFH-DA fluorescence, correlating with anti-inflammatory potency .

Advanced: How can computational modeling enhance the design of derivatives with improved activity?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR) or LOX (PDB ID: 1JNQ). Prioritize derivatives with hydrogen bonds to Arg120 (COX-2) or Fe²⁺ coordination in LOX .
  • QSAR modeling : Build 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity or steric bulk with bioactivity. Validate with leave-one-out cross-validation (q² > 0.5) .
  • ADMET prediction : Employ SwissADME or pkCSM to predict bioavailability, BBB penetration, and toxicity risks (e.g., hERG inhibition) early in design .

Advanced: What strategies address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, Cₘₐₓ, and AUC in rodent models. If bioavailability is low, formulate as nanoparticles (e.g., PLGA carriers) or prodrugs (e.g., ester derivatives) .
  • Toxicity screens : Conduct acute toxicity studies (OECD 423) to identify dose-limiting effects (e.g., hepatotoxicity). Adjust dosing regimens or introduce detoxifying groups (e.g., hydroxylation) .
  • Tissue distribution studies : Use radiolabeled compounds (¹⁴C or ³H) to track accumulation in target tissues (e.g., inflamed joints) versus non-target organs .

Advanced: How does the morpholin-4-ylmethyl group influence solubility and target binding?

Methodological Answer:

  • Solubility enhancement : The morpholine group increases water solubility via hydrogen bonding. Measure logP values (e.g., shake-flask method) to confirm hydrophilicity .
  • Binding interactions : In silico studies suggest the morpholine oxygen forms hydrogen bonds with Asp375 in COX-2. Validate via site-directed mutagenesis or crystallography .
  • Bioisosteric replacement : Compare with piperidine or thiomorpholine analogs to balance solubility and membrane permeability .

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